
2-(2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide is a useful research compound. Its molecular formula is C28H29N3O6 and its molecular weight is 503.555. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide is a derivative of quinazoline known for its diverse biological activities. This article synthesizes findings from various studies to elucidate its pharmacological potential, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C24H25N5O6
- Molecular Weight : 479.5 g/mol
- IUPAC Name : this compound
The compound features a quinazoline backbone with multiple substituents that enhance its biological activity.
Anticancer Properties
Research has indicated that derivatives of quinazoline compounds exhibit significant anticancer properties. A study screening a series of quinazoline derivatives against various cancer cell lines (HT29 colon, U87 glioblastoma, MCF-7 breast) demonstrated that certain analogs showed broad-spectrum cytotoxicity. Notably, compounds with similar structural motifs to our target compound displayed sub-micromolar potency in inhibiting cell growth .
Compound | Cell Line | IC50 (μM) |
---|---|---|
Quinazoline Derivative A | HT29 | 0.5 |
Quinazoline Derivative B | MCF-7 | 0.8 |
Target Compound | U87 | TBD |
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of specific signaling pathways associated with tumor growth. Studies have shown that quinazoline derivatives can activate apoptotic pathways in cancer cells, leading to programmed cell death .
Case Studies
- Study on Apoptosis Induction : In vitro experiments demonstrated that treatment with quinazoline derivatives at concentrations of 1 µM and 10 µM resulted in significant apoptosis in cancer cell lines compared to controls. The most potent analogs induced apoptosis comparable to staurosporine, a known apoptosis inducer .
- Cytotoxicity Evaluation : A recent investigation evaluated the cytotoxic effects of a series of quinazoline derivatives on human cancer cell lines. The study found that specific substitutions on the quinazoline ring significantly enhanced cytotoxic activity against multiple cancer types .
Pharmacological Implications
Given its structural characteristics and biological activity, the compound could serve as a promising lead for developing new anticancer therapies. The presence of methoxy groups may contribute to improved solubility and bioavailability, enhancing its therapeutic potential.
特性
CAS番号 |
899900-56-2 |
---|---|
分子式 |
C28H29N3O6 |
分子量 |
503.555 |
IUPAC名 |
2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)quinazolin-1-yl]-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C28H29N3O6/c1-17(2)18-10-12-19(13-11-18)29-25(32)16-30-22-9-7-6-8-21(22)27(33)31(28(30)34)20-14-23(35-3)26(37-5)24(15-20)36-4/h6-15,17H,16H2,1-5H3,(H,29,32) |
InChIキー |
XZTKXPPHNMEJNR-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=C(C(=C4)OC)OC)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。